8-[4-(2-Methoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione
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Overview
Description
8-[4-(2-Methoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a trihydroimidazolidino core fused with a purine ring, substituted with a methoxyethoxyphenyl group. Its intricate structure suggests significant potential in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(2-Methoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazolidine ring, followed by the introduction of the purine moiety. The methoxyethoxyphenyl group is then attached through a series of substitution reactions.
Formation of the Imidazolidine Ring: This step often involves the cyclization of a diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Purine Moiety: The purine ring can be synthesized separately and then fused with the imidazolidine ring through nucleophilic substitution or condensation reactions.
Attachment of the Methoxyethoxyphenyl Group: This final step typically involves the use of a phenol derivative and an appropriate alkylating agent under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
8-[4-(2-Methoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, phenol derivatives.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
8-[4-(2-Methoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Compared to other similar compounds, 8-[4-(2-Methoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione stands out due to its unique combination of a trihydroimidazolidino core and a purine ring. Similar compounds include:
8-Phenyl-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione: Lacks the methoxyethoxy substitution, resulting in different chemical properties.
8-[4-(Methoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione: Contains a simpler methoxy group, affecting its reactivity and applications.
These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-[4-(2-methoxyethoxy)phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-20-15-14(16(24)21(2)18(20)25)23-9-8-22(17(23)19-15)12-4-6-13(7-5-12)27-11-10-26-3/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJUWNSXDAKNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC=C(C=C4)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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